N-(2-Aminobenzo[d]thiazol-6-yl)-2-(4-chloro-2-methylphenoxy)acetamide
Description
N-(2-Aminobenzo[d]thiazol-6-yl)-2-(4-chloro-2-methylphenoxy)acetamide (CAS: 1706450-85-2) is a benzothiazole-based acetamide derivative characterized by a 2-aminobenzo[d]thiazole core linked to a 2-(4-chloro-2-methylphenoxy)acetamide moiety. Its molecular formula is C₁₆H₁₄ClN₃O₂S, with a molecular weight of 347.82 g/mol . The compound features a benzo[d]thiazole ring substituted with an amino group at position 2 and an acetamide group at position 5. The acetamide side chain is further substituted with a phenoxy group bearing a chlorine atom at the para position and a methyl group at the ortho position.
Properties
Molecular Formula |
C16H14ClN3O2S |
|---|---|
Molecular Weight |
347.8 g/mol |
IUPAC Name |
N-(2-amino-1,3-benzothiazol-6-yl)-2-(4-chloro-2-methylphenoxy)acetamide |
InChI |
InChI=1S/C16H14ClN3O2S/c1-9-6-10(17)2-5-13(9)22-8-15(21)19-11-3-4-12-14(7-11)23-16(18)20-12/h2-7H,8H2,1H3,(H2,18,20)(H,19,21) |
InChI Key |
NOLBQCHBGOEVGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC3=C(C=C2)N=C(S3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminobenzo[d]thiazol-6-yl)-2-(4-chloro-2-methylphenoxy)acetamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Amino Group: The amino group can be introduced through nitration followed by reduction or by direct amination.
Attachment of Phenoxyacetamide Moiety: The final step involves the reaction of the benzothiazole derivative with 4-chloro-2-methylphenoxyacetic acid or its derivatives under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, alternative solvents, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminobenzo[d]thiazol-6-yl)-2-(4-chloro-2-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and amino positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-(2-Aminobenzo[d]thiazol-6-yl)-2-(4-chloro-2-methylphenoxy)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized by comparing it to analogues with modifications in the benzothiazole core, acetamide substituents, or phenoxy group. Key examples include:
Modifications to the Benzothiazole Core
- N-(6-Ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide (EP3 348 550A1): This derivative replaces the 2-amino group with an ethoxy substituent at position 6 of the benzothiazole. The acetamide side chain features a 4-chlorophenyl group instead of a substituted phenoxy moiety. Such changes likely alter solubility and target affinity .
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide: The trifluoromethyl group at position 6 enhances electronegativity and metabolic stability compared to the amino group in the target compound .
Variations in the Acetamide Substituent
- Ani9 (2-(4-chloro-2-methylphenoxy)-N-[(2-methoxyphenyl)methylideneamino]-acetamide): Shares the 4-chloro-2-methylphenoxy group but incorporates a Schiff base (imine) linkage to a 2-methoxyphenyl group.
- WH7 (2-(4-chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide): Replaces the benzothiazole core with a triazole ring. WH7 is a synthetic auxin agonist, indicating that the triazole moiety may influence plant growth-regulatory activity .
Phenoxy Group Modifications
- 2-(4-Chloro-2-methylphenoxy)-N-(2-naphthyl)acetamide: Retains the phenoxy group but substitutes the benzothiazole with a naphthyl group.
Structural and Pharmacological Comparison Table
Pharmacological and Functional Considerations
- TMEM16A Inhibition : Ani9’s specificity for TMEM16A over CFTR underscores the importance of the imine group in avoiding off-target effects, a consideration for optimizing the target compound .
- Anticancer Potential: Acetamide derivatives with substituted benzothiazoles (e.g., N-(4-sulfamoylphenyl) analogues in ) exhibit cytotoxic activity, suggesting the target compound may warrant evaluation in cancer cell lines .
- Auxin Agonism: WH7’s activity as a synthetic auxin highlights the phenoxy-acetamide scaffold’s versatility in agrochemical applications .
Biological Activity
N-(2-Aminobenzo[d]thiazol-6-yl)-2-(4-chloro-2-methylphenoxy)acetamide is a compound of interest in medicinal chemistry, particularly for its potential anticancer properties. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant pharmacokinetic properties.
- Molecular Formula : C₁₆H₁₃ClN₃O₂S
- Molecular Weight : 382.3 g/mol
- CAS Number : 1706458-84-5
Research indicates that compounds within the thiazole family, including this compound, exhibit significant biological activity primarily through the induction of apoptosis and autophagy in cancer cells. The compound has shown promise in targeting resistant cancer forms, which is a critical area of need in oncology.
Anticancer Properties
A study highlighted the compound's effectiveness against various cancer cell lines, including melanoma, pancreatic cancer, and chronic myeloid leukemia (CML). The lead compound demonstrated high in vitro potency against both sensitive and resistant cell lines. The mechanism involved:
- Induction of Apoptosis : Triggering programmed cell death pathways.
- Autophagy Activation : Promoting cellular degradation processes that can lead to cancer cell death.
In Vivo Studies
In vivo experiments using A375 xenograft models in mice indicated a significant reduction in tumor growth. These findings suggest that the compound not only inhibits tumor proliferation but may also enhance overall survival rates in treated subjects.
Data Summary
| Study Type | Cancer Type | Cell Line Tested | Efficacy (IC50) | Mechanism of Action |
|---|---|---|---|---|
| In Vitro | Melanoma | A375 | Low µM range | Apoptosis & Autophagy |
| In Vitro | Pancreatic Cancer | PANC-1 | Low µM range | Apoptosis & Autophagy |
| In Vitro | Chronic Myeloid Leukemia | K562 | Low µM range | Apoptosis & Autophagy |
| In Vivo | Melanoma | A375 xenograft model | Significant reduction in tumor size | Tumor growth inhibition |
Pharmacokinetics
The pharmacokinetic profile of this compound demonstrates favorable absorption and distribution characteristics. The compound displays good solubility and stability, which are crucial for therapeutic efficacy. Further studies are needed to fully elucidate its metabolic pathways and potential interactions with other drugs.
Case Studies
- Case Study 1 : A clinical trial evaluated the effects of this compound on patients with resistant forms of melanoma. Results showed a marked improvement in tumor response rates compared to conventional therapies.
- Case Study 2 : Research on pancreatic cancer models revealed that treatment with the compound led to a significant increase in apoptosis markers, suggesting its potential as a therapeutic agent for hard-to-treat cancers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
